1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a sulfonyl group attached to a pyridinylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which can be synthesized by reacting pyrazole with acetone, followed by chlorination and subsequent reaction with alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid: A simpler analog without the methyl and sulfonyl substitutions.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains additional methyl groups on the pyrazole ring.
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfonyl and pyridinylamino groups.
Uniqueness
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
178879-99-7 |
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Molecular Formula |
C11H12N4O4S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
1-methyl-3-[methyl(pyridin-3-yl)sulfamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O4S/c1-14-7-9(11(16)17)10(13-14)20(18,19)15(2)8-4-3-5-12-6-8/h3-7H,1-2H3,(H,16,17) |
InChI Key |
BAFJKCZCPKPQQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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